
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the reaction of 3-chloro-2-fluoroaniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The use of anhydrous hydrogen fluoride and other fluorinating agents is common in these processes. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Biological Activity
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl substituents on an aniline ring. This arrangement enhances its reactivity and stability, making it a valuable building block in synthetic chemistry. The molecular formula is , with a molecular weight of approximately 213.56 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of halogenated groups allows for enhanced binding affinity to enzymes and receptors involved in various signaling pathways. Notably, it has shown potential interactions with tyrosine kinase receptors, which play a critical role in cell proliferation and cancer progression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity against Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), revealing minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL for various derivatives . The incorporation of trifluoromethyl groups was found to enhance the potency of these compounds significantly.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl substitutions showed improved activity against M. tuberculosis, with MIC values comparable to standard treatments like rifampicin . The selectivity index for certain derivatives was above 10, indicating a favorable therapeutic window.
Study 1: Antimicrobial Efficacy
A series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized, including this compound. These compounds were tested for their antimicrobial activity against MRSA strains. The results indicated that several derivatives exhibited MIC values below 1 µg/mL, demonstrating potent antibacterial properties .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Salicylanilide | 64 | S. aureus ATCC 29213 |
5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | <1 | MDR S. aureus |
This compound | TBD | TBD |
Study 2: Interaction with Tyrosine Kinase Receptors
Another research effort focused on the interaction of this compound with tyrosine kinase receptors involved in cancer signaling pathways. The study utilized MTT assays to evaluate cell viability after exposure to varying concentrations of the compound, revealing significant inhibition of cell growth at submicromolar concentrations.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSEOPUKUHLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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